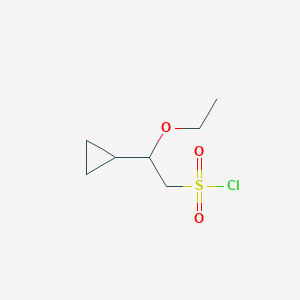

2-Cyclopropyl-2-ethoxyethane-1-sulfonyl chloride

Description

2-Cyclopropyl-2-ethoxyethane-1-sulfonyl chloride (CAS: 2031258-71-4) is an organosulfur compound with the molecular formula C₇H₁₃ClO₃S and a molecular weight of 212.69 g/mol . Structurally, it features a sulfonyl chloride (–SO₂Cl) functional group attached to an ethoxy-substituted cyclopropane ring. This compound is of interest in synthetic chemistry due to the reactivity of the sulfonyl chloride group, which enables nucleophilic substitution reactions for synthesizing sulfonamides, sulfonate esters, and other derivatives. Key properties include its storage under inert conditions (specifics unlisted in the evidence) and commercial availability from global suppliers, though it is currently listed as out of stock .

Properties

IUPAC Name |

2-cyclopropyl-2-ethoxyethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO3S/c1-2-11-7(6-3-4-6)5-12(8,9)10/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEGTVBXNDXKLFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CS(=O)(=O)Cl)C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2-ethoxyethane-1-sulfonyl chloride typically involves the reaction of 2-cyclopropyl-2-ethoxyethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product. The general reaction scheme is as follows:

2-Cyclopropyl-2-ethoxyethanol+Chlorosulfonic acid→2-Cyclopropyl-2-ethoxyethane-1-sulfonyl chloride+HCl

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and the product is typically purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-ethoxyethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Hydrolysis: Water, aqueous base (e.g., NaOH)

Major Products Formed

Sulfonamide: Formed by reaction with amines

Sulfonate Ester: Formed by reaction with alcohols

Sulfonothioate: Formed by reaction with thiols

Sulfonic Acid: Formed by hydrolysis

Scientific Research Applications

2-Cyclopropyl-2-ethoxyethane-1-sulfonyl chloride is used in various scientific research applications, including:

Chemistry: As a reagent for the synthesis of sulfonamide, sulfonate ester, and sulfonothioate derivatives.

Biology: In the modification of biomolecules for studying biological processes.

Medicine: Potential use in the development of pharmaceutical compounds.

Industry: Used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-ethoxyethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

2-Ethoxyethane-1-sulfinyl chloride

- Key Differences: Functional Group: Contains a sulfinyl chloride (–SOCl) group instead of sulfonyl chloride (–SO₂Cl), resulting in lower oxidation state and reduced electrophilicity. Reactivity: Sulfinyl chlorides are less reactive than sulfonyl chlorides in nucleophilic substitutions, limiting their utility in robust sulfonate synthesis .

2-(N,N-Diisopropylamino)ethyl Chloride (CAS: 96-79-7)

- Molecular Formula : C₈H₁₈ClN.

- Functional Group : A simple chloroethyl group (–CH₂CH₂Cl) with diisopropylamine substituents.

- Applications : Primarily used as an intermediate in pharmaceuticals and agrochemicals. Unlike the target compound, it lacks sulfur-based reactivity and cyclopropane ring effects, making it unsuitable for sulfonate-related synthesis .

2-Ethylhexyl Methylphosphonofluoridate (CAS: 458-71-9)

- Molecular Formula : C₉H₂₀FO₂P.

- Functional Group: Phosphonofluoridate (–PO₂F), a nerve agent precursor.

- Structural Contrast: The phosphorous-based group and branched ethylhexyl chain contrast sharply with the sulfonyl chloride and cyclopropane-ethoxy motifs in the target compound.

2-Chloro-1-phenylethanone (CAS: 532-27-4)

- Molecular Formula : C₈H₇ClO.

- Functional Group : A chloro-substituted ketone.

- Reactivity Profile : Reacts via nucleophilic acyl substitution (e.g., forming acetals or amines) but lacks the sulfonyl chloride’s versatility in forming sulfonates. The aromatic phenyl group also confers distinct solubility and electronic properties compared to the cyclopropane ring .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Functional Group Versatility : Sulfonyl chlorides outperform chloroketones and chloroethylamines in generating diverse sulfonate-based products, critical in drug discovery and polymer chemistry .

Biological Activity

2-Cyclopropyl-2-ethoxyethane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a cyclopropyl group and an ethoxy group attached to a sulfonyl chloride moiety, which enhances its reactivity. The unique strain of the cyclopropyl ring contributes to its distinct chemical behavior compared to other sulfonyl chlorides.

The biological activity of this compound is primarily attributed to the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially altering their function. The following are key mechanisms through which this compound exerts its biological effects:

- Enzyme Inhibition : The compound may inhibit specific enzymes by covalently modifying active sites, affecting metabolic pathways.

- Receptor Modulation : It can interact with various receptors, acting as either an agonist or antagonist, thereby influencing signal transduction pathways.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : Its potential to modulate inflammatory responses has been investigated, with some evidence supporting its use in treating inflammatory diseases.

- Anticancer Potential : The compound has been explored for its ability to inhibit cancer cell proliferation through various pathways.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of the compound against various bacterial strains. Results indicated that it exhibited significant inhibitory activity against Gram-positive bacteria, with an IC50 value of approximately 25 µM. This suggests potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation, treatment with this compound resulted in a reduction of pro-inflammatory cytokines (TNF-alpha and IL-6) by approximately 40% compared to control groups. This highlights its potential utility in managing inflammatory conditions.

Case Study 3: Anticancer Activity

In vitro studies demonstrated that the compound inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methanesulfonyl chloride | Contains a methyl group | Less versatile; simpler structure |

| Benzenesulfonyl chloride | Contains a benzene ring | Aromatic nature affects reactivity |

| Tosyl chloride | Para-methyl group on a toluene ring | Commonly used; more stable |

The presence of the cyclopropane moiety in this compound introduces unique strain effects that may enhance its reactivity compared to these simpler derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-cyclopropyl-2-ethoxyethane-1-sulfonyl chloride, and how do reaction conditions influence yield?

- Methodology : Synthesize via sulfonation of 2-cyclopropyl-2-ethoxyethane-1-thiol using chlorosulfonic acid or thionyl chloride (SOCl₂) under anhydrous conditions. Key parameters include maintaining temperatures between 0–5°C to suppress side reactions (e.g., hydrolysis) and using inert solvents like dichloromethane .

- Data Considerations : Yields may vary due to trace moisture; rigorous drying of reactants and solvents is critical. Side products like sulfonic acids can form if temperature control fails .

Q. How should this compound be purified, and what analytical techniques validate its purity?

- Methodology : Purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity using:

- NMR Spectroscopy : Confirm absence of residual solvents or hydrolysis products (e.g., sulfonic acid peaks).

- Mass Spectrometry : Verify molecular ion ([M+H]⁺) and isotopic Cl pattern.

- HPLC : Monitor for non-volatile impurities .

Q. What are the primary reaction pathways for this sulfonyl chloride in organic synthesis?

- Methodology : React with nucleophiles like amines (to form sulfonamides) or alcohols (to form sulfonate esters). Example:

- Sulfonamide Synthesis : Combine with primary amines in THF at 0°C→RT, using triethylamine to scavenge HCl. Typical yields: 70–85% .

- Side Reactions : Competing hydrolysis in aqueous conditions; use desiccants or molecular sieves to suppress .

Advanced Research Questions

Q. How does the cyclopropyl-ethoxy moiety influence reactivity compared to linear or aromatic analogs?

- Methodology : Compare kinetic data with analogs (e.g., 2-phenylethane sulfonyl chloride):

- Steric Effects : Cyclopropane’s rigid geometry slows nucleophilic attack at the sulfur center.

- Electronic Effects : Ethoxy group enhances electrophilicity via electron-donating resonance.

- Stability Studies : Use DSC/TGA to assess thermal decomposition; cyclopropyl derivatives show higher thermal stability (ΔT ~20°C) .

Q. What strategies mitigate decomposition during long-term storage or under catalytic conditions?

- Methodology :

- Storage : Store under argon at –20°C in amber vials with activated 4Å molecular sieves.

- Catalytic Systems : Avoid protic solvents; use Lewis acids (e.g., ZnCl₂) to stabilize the sulfonyl chloride during reactions .

Q. How can computational modeling predict regioselectivity in sulfonamide derivatization?

- Methodology :

- DFT Calculations : Model transition states for amine attack at sulfur vs. cyclopropane ring opening.

- MD Simulations : Predict solvent effects on reaction pathways (e.g., polar solvents favor sulfonamide formation).

- Validation : Cross-reference with experimental LC-MS/MS data to confirm predicted major products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.